3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol
Description
3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a cyclopentyl substituent at position 3, and a methyl group at position 1. Pyrazol-5-ol derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and tunable electronic properties.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-cyclopentyl-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H14N2O/c1-11-9(12)6-8(10-11)7-4-2-3-5-7/h6-7,10H,2-5H2,1H3 |
InChI Key |
IMKKWPGWLCOUBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with methyl acetoacetate to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and substituted pyrazoles with various functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key structural differences between 3-Cyclopentyl-1-methyl-1H-pyrazol-5-ol and its analogs:
Key Observations:
- Lipophilicity : The cyclopentyl substituent enhances lipophilicity relative to phenyl or hydroxymethyl groups, suggesting better membrane permeability in biological systems.
- Hydrogen Bonding: The hydroxyl group at position 5 enables hydrogen bonding, similar to the amino group in 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol , but with weaker donor strength.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
